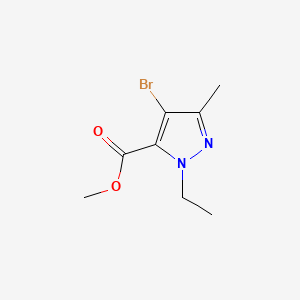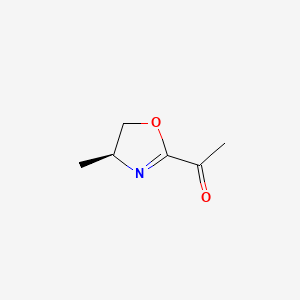
Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 175276-98-9 . It has a molecular weight of 247.09 and is typically stored in a dry environment at 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrazoles, such as “Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate”, involves various strategies . One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . These intermediates can then be oxidized using bromine to afford a wide variety of pyrazoles .Physical And Chemical Properties Analysis
“Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate” is a liquid . It is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pyrazoles in Medicinal Chemistry and Drug Discovery Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part . This can also affect the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .
1. Synthesis of Bioactive Chemicals Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry and drug discovery . The pyrazole nucleus is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .
2. Preparation of Solid Hexacoordinate Complexes 4-Bromopyrazole, a related compound, may be used in the preparation of solid hexacoordinate complexes . This involves a reaction with dimethyl- and divinyl-tindichloride .
3. Synthesis of 1,4’-Bipyrazoles 4-Bromopyrazole can also be used as a starting material in the synthesis of 1,4’-bipyrazoles .
4. Synthesis of More Complex Heterocyclic Systems Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems . These systems have relevance in the pharmaceutical field .
5. Synthesis of Functionalized Pyrazoles A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .
6. Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles A 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity defines the family of simple aromatic ring organic compounds known as Pyrazoles . These compounds belong to the heterocyclic series . A straightforward access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles is provided .
1. Synthesis of Bioactive Chemicals Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry and drug discovery . The pyrazole nucleus is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .
2. Preparation of Solid Hexacoordinate Complexes 4-Bromopyrazole, a related compound, may be used in the preparation of solid hexacoordinate complexes . This involves a reaction with dimethyl- and divinyl-tindichloride .
3. Synthesis of 1,4’-Bipyrazoles 4-Bromopyrazole can also be used as a starting material in the synthesis of 1,4’-bipyrazoles .
4. Synthesis of More Complex Heterocyclic Systems Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems . These systems have relevance in the pharmaceutical field .
5. Synthesis of Functionalized Pyrazoles A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .
6. Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles A 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity defines the family of simple aromatic ring organic compounds known as Pyrazoles . These compounds belong to the heterocyclic series . A straightforward access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles is provided .
Safety And Hazards
The compound has several hazard statements associated with it, including H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVRHHCTCUKRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657030 |
Source


|
| Record name | Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
175276-98-9 |
Source


|
| Record name | Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxabicyclo[4.1.0]heptane-7-carboxylicacid,methylester,(1alpha,6alpha,7beta)-(9CI)](/img/no-structure.png)









![Thiazolo[5,4-d]isothiazole](/img/structure/B575697.png)